molecular formula C12H14BrN3O B11831636 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one

6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one

Katalognummer: B11831636
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: QAAHZKXSNGWRTJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one is a heterocyclic compound that features a spiro linkage between a naphthyridine and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one typically involves multicomponent reactions. One common method involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding the desired spiro compound .

Industrial Production Methods

While specific industrial production methods for 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Bromo-1H-spiro[[1,8]naphthyridine-3,4’-piperidin]-2(4H)-one is unique due to its specific spiro linkage and the presence of a bromine atom, which allows for further functionalization and derivatization. This makes it a versatile compound for various research applications.

Eigenschaften

Molekularformel

C12H14BrN3O

Molekulargewicht

296.16 g/mol

IUPAC-Name

6-bromospiro[1,4-dihydro-1,8-naphthyridine-3,4'-piperidine]-2-one

InChI

InChI=1S/C12H14BrN3O/c13-9-5-8-6-12(1-3-14-4-2-12)11(17)16-10(8)15-7-9/h5,7,14H,1-4,6H2,(H,15,16,17)

InChI-Schlüssel

QAAHZKXSNGWRTJ-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC12CC3=C(NC2=O)N=CC(=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.